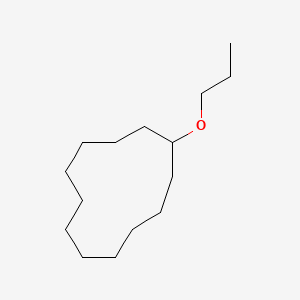
Propoxycyclododecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propoxycyclododecane is an organic compound characterized by a twelve-membered carbon ring with a propoxy group attached. This compound is a derivative of cyclododecane, which is known for its waxy solid state at room temperature and its solubility in nonpolar organic solvents . This compound is utilized in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Propoxycyclododecane can be synthesized through the reaction of cyclododecane with propyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the substitution of a hydrogen atom on the cyclododecane ring with a propoxy group.
Industrial Production Methods: Industrial production of cyclododecane, propoxy- often involves the catalytic trimerization of butadiene to form cyclododecatriene, followed by hydrogenation to produce cyclododecane. The final step involves the reaction of cyclododecane with propyl alcohol under controlled conditions to yield cyclododecane, propoxy- .
Análisis De Reacciones Químicas
Types of Reactions: Propoxycyclododecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclododecanone derivatives.
Reduction: Reduction reactions can convert cyclododecane, propoxy- to its corresponding alcohols.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Acid or base catalysts are often employed to facilitate substitution reactions.
Major Products:
Oxidation: Cyclododecanone derivatives.
Reduction: Cyclododecanol derivatives.
Substitution: Various substituted cyclododecane derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Propoxycyclododecane has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of polymers, such as Nylon 12, and other complex organic compounds.
Biology: Employed in the stabilization of biological samples during microscopy and other analytical techniques.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.
Mecanismo De Acción
The mechanism of action of cyclododecane, propoxy- involves its ability to form stable complexes with other molecules through van der Waals interactions and hydrogen bonding. These interactions allow the compound to stabilize fragile structures and protect sensitive materials during various processes. The molecular targets and pathways involved in its action depend on the specific application and the nature of the materials being stabilized or protected.
Comparación Con Compuestos Similares
Cyclododecane: The parent compound, known for its use as a temporary binder and stabilizer.
Camphene: Another volatile binding medium used in conservation.
Tricyclene: Similar to cyclododecane in its application as a temporary binder.
Menthol: Used with some limitations as a volatile binding medium.
Uniqueness: Propoxycyclododecane is unique due to its enhanced solubility in nonpolar solvents and its ability to form more stable complexes compared to its parent compound, cyclododecane. This makes it particularly useful in applications requiring long-lasting stabilization and protection of sensitive materials.
Propiedades
Número CAS |
67845-47-0 |
|---|---|
Fórmula molecular |
C15H30O |
Peso molecular |
226.40 g/mol |
Nombre IUPAC |
propoxycyclododecane |
InChI |
InChI=1S/C15H30O/c1-2-14-16-15-12-10-8-6-4-3-5-7-9-11-13-15/h15H,2-14H2,1H3 |
Clave InChI |
DZWPQZGRFUZEDL-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1CCCCCCCCCCC1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














